![molecular formula C13H20N2 B1356465 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 486437-59-6](/img/structure/B1356465.png)

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

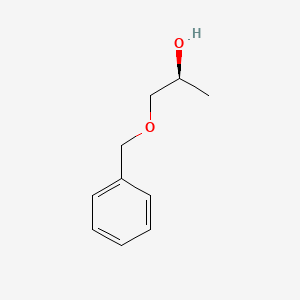

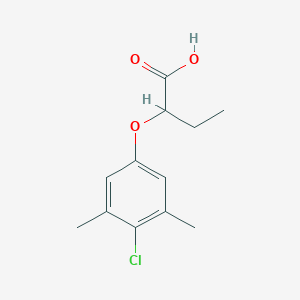

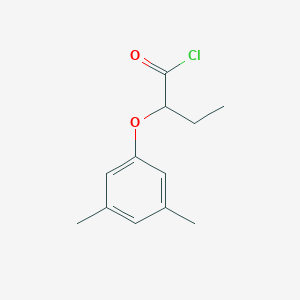

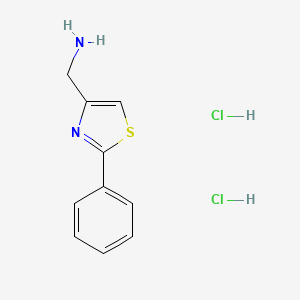

“1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 g/mol . The IUPAC name for this compound is [4-(4-methylpiperidin-1-yl)phenyl]methanamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidones, which are precursors to the piperidine ring present in this compound, have been synthesized and bio-assayed for varied activity .Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3 . The Canonical SMILES representation is CC1CCN(CC1)C2=CC=C(C=C2)CN .Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 29.3 Ų . It has a rotatable bond count of 2 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.2 .Scientific Research Applications

Asymmetric Synthesis : The compound is involved in the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This method led to the formation of diamine and substituted diamino alcohols, which have potential applications in medicinal chemistry (Froelich et al., 1996).

Synthesis and Characterization : A study detailed the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting its high-yield reaction course and spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

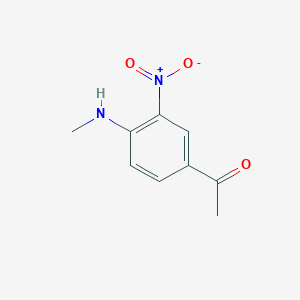

Derivatives with Antidepressant Activity : Novel derivatives of this compound, designed as "biased agonists" of serotonin 5-HT1A receptors, showed potential as antidepressants. These compounds demonstrated high affinity and selectivity, alongside favorable druglike properties (Sniecikowska et al., 2019).

Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving derivatives of this compound were studied for their photocytotoxic properties in red light and for cellular imaging. These complexes demonstrated unprecedented photocytotoxicity and were found to interact with DNA (Basu et al., 2014).

Catalytic Applications : The compound was used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These were then applied in catalysis, showing good activity and selectivity (Roffe et al., 2016).

Anticancer Activity : Palladium(II) and Platinum(II) complexes based on Schiff bases of this compound showed potential as anticancer agents. The complexes were characterized and tested against various human cancerous cell lines (Mbugua et al., 2020).

Enhanced Cellular Uptake and Photocytotoxicity : Iron(III) complexes of this compound, modified for enhanced cellular uptake, showed significant photocytotoxicity in various cancer cells, indicating their potential use in targeted cancer therapy (Basu et al., 2015).

Properties

IUPAC Name |

[4-(4-methylpiperidin-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-4-2-12(10-14)3-5-13/h2-5,11H,6-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNLGUVQBDMODF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589850 |

Source

|

| Record name | 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486437-59-6 |

Source

|

| Record name | 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(4-methylpiperidin-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)